2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine
Description
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyrazine core substituted with a 2-methoxyphenyl group at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s synthesis typically involves condensation reactions of substituted hydrazines with carbonyl derivatives, followed by cyclization under controlled conditions (e.g., hydrazine hydrate in methanol at 65°C) . Its structural rigidity and π-conjugated system enable interactions with biological targets, such as kinases or aminopeptidase N (APN), which are implicated in cancer progression .
Properties
CAS No. |
88710-44-5 |
|---|---|
Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C12H10N4O/c1-17-9-5-3-2-4-8(9)10-15-11-12(16-10)14-7-6-13-11/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
VZWQHZMCHYTHAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=NC=CN=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine typically involves the condensation of 2-chloropyrazine with 2-methoxyaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate undergoes cyclization to form the imidazo[4,5-b]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyrazine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for anticancer drug development .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the imidazo[4,5-b]pyrazine core and the aromatic ring. Key analogs include:
Key Observations :
- Substituent Position : The 2-methoxyphenyl group in the target compound enhances APN inhibitory activity compared to 4-methoxyphenyl analogs (e.g., compound 5d ), likely due to improved steric complementarity with enzyme active sites .
- Core Modification : Replacing pyrazine with pyridine (e.g., 27g ) reduces π-conjugation but increases kinase selectivity .
- Functionalization : Triaryl derivatives (L1–L3 ) exhibit fluorescence quenching upon Pd²⁺ binding, a property absent in the parent compound .
Physicochemical Properties
Notable Trends:
- Benzoimidazopyrimidinones exhibit higher thermal stability due to fused aromatic systems .
- Polar surface areas (PSA) of thiazolo[4,5-b]pyrazines range from 80–120 Ų, correlating with membrane permeability .
Biological Activity
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyrazine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and other relevant pharmacological effects supported by various studies.
Chemical Structure and Properties
The compound features an imidazo[4,5-b]pyrazine core with a methoxyphenyl substituent, which enhances its chemical stability and biological activity. This unique structure allows it to interact with various molecular targets, making it a valuable scaffold in drug development.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a promising candidate for anticancer drug development.
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 (Laryngeal Carcinoma) | 20 |
| HepG2 (Hepatocellular Carcinoma) | 18 |
| MCF-7 (Breast Cancer) | 21 |
| A375 (Human Skin Cancer) | 16 |
| Vero (Non-cancerous Control) | 76 |
These values indicate that the compound has a significant cytotoxic effect on cancer cells while exhibiting lower toxicity towards normal cells.
The primary mechanism involves the inhibition of cell proliferation through microtubule disruption. The binding affinity to the colchicine site on tubulin is critical for its anticancer effects. Additionally, structure-activity relationship (SAR) studies have shown that modifications to the methoxy group can enhance or diminish biological activity.
Other Biological Activities
Beyond its anticancer properties, this compound also demonstrates:
- Antimicrobial Activity : Exhibited effectiveness against various bacterial strains.
- Antiviral Activity : Some studies suggest potential antiviral properties against viruses such as SARS-CoV-2.
- Anti-inflammatory Effects : Preliminary data indicate possible anti-inflammatory effects, warranting further investigation.
Case Studies and Research Findings
- In Vitro Studies : In one study, synthesized derivatives of imidazo[4,5-b]pyrazine were screened for anticancer activity against multiple cell lines using the MTT assay. The results confirmed significant cytotoxicity across various cancer types.
- Mechanistic Insights : Further research highlighted the compound's ability to induce apoptosis through caspase activation and the generation of reactive oxygen species (ROS), which contribute to its anticancer efficacy.
- Comparative Analysis : Compared with other imidazo derivatives, this compound showed superior activity due to its unique substituent patterns that enhance binding affinity and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
